Product packaging for N-Nitrosomethyl-N-heptylamine(Cat. No.:CAS No. 16338-99-1)

N-Nitrosomethyl-N-heptylamine

Cat. No.: B108493
CAS No.: 16338-99-1
M. Wt: 158.24 g/mol
InChI Key: REAKWIQVJUHNOX-UHFFFAOYSA-N
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Description

Contextualization of N-Nitrosomethyl-N-heptylamine as a N-nitrosomethyl-n-alkylamine (NMA) in Research

This compound, also known as heptylmethylnitrosamine, is a chemical compound belonging to the N-nitrosamine class. ontosight.ai Its chemical structure features a heptyl group and a methyl group attached to a nitrosoamine functional group. ontosight.ai This compound is one of many N-nitrosomethyl-n-alkylamines (NMAs), a group of compounds studied for their carcinogenic potential. ontosight.aica.gov NMAs are characterized by a methyl group and a variable length n-alkyl group attached to the nitrogen atom of a nitroso group. ca.gov

The broader class of N-nitroso compounds (NOCs) are formed from the reaction of nitrite (B80452) with secondary amines and other nitrogen-containing compounds. cabidigitallibrary.org This can occur both exogenously in certain foods, tobacco products, and industrial settings, and endogenously within the human body. ontosight.aicabidigitallibrary.org Research into NMAs, including this compound, is often conducted in the context of understanding the carcinogenic risk posed by this class of chemicals. ontosight.aica.gov The carcinogenicity of NMAs as a group is supported by numerous animal studies, with various compounds in the class inducing tumors in rats, hamsters, mice, and guinea pigs. ca.gov

This compound is identified by the Chemical Abstracts Service (CAS) number 16338-99-1. ontosight.ai Its molecular formula is C8H18N2O and it has a molecular weight of 158.25 g/mol . ontosight.ai

Significance of this compound in Carcinogenesis Research Context

This compound has been a subject of investigation in carcinogenesis research to understand the relationship between chemical structure and carcinogenic activity within the NMA series. nih.govnih.gov Studies have shown that this compound is a carcinogen in animal models, although its potency may be less than other NMAs with shorter alkyl chains. nih.govnih.gov

Research has demonstrated that this compound can induce tumors in various organs in laboratory animals. For instance, studies in F344 rats have shown that administration of this compound in drinking water or by gavage resulted in the development of tumors in the liver and lungs. nih.govnih.gov Notably, tumors of the esophagus were observed only in rats that received the compound through their drinking water. nih.govnih.gov In Syrian hamsters, this compound has been shown to induce adenomas in the nasal cavity. nih.gov

The study of this compound contributes to the broader understanding of how NMAs are metabolized and exert their carcinogenic effects. ca.gov The metabolic activation of nitrosamines by cytochrome P450 enzymes is a critical step in their mechanism of action, leading to the formation of reactive intermediates that can alkylate DNA and initiate the carcinogenic process. ca.govnih.gov While the specific metabolic pathways of this compound are part of the larger body of research on NMA metabolism, the general mechanism involves enzymatic hydroxylation. pjoes.com

The carcinogenic effects of this compound and other NMAs are believed to be mediated through a genotoxic mechanism, involving the formation of DNA adducts. ca.gov This understanding is crucial for assessing the potential cancer risk to humans from exposure to this class of compounds. ca.govepa.gov

Research Findings on this compound Carcinogenicity

Animal ModelRoute of AdministrationTumor SitesReference
F344 RatsDrinking WaterLiver, Lung, Esophagus nih.gov, nih.gov
F344 RatsGavageLiver, Lung nih.gov, nih.gov
Syrian HamstersOralNasal Cavity (Adenomas) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2O B108493 N-Nitrosomethyl-N-heptylamine CAS No. 16338-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-heptyl-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-3-4-5-6-7-8-10(2)9-11/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAKWIQVJUHNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936822
Record name N-Heptyl-N-methylnitrous amide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16338-99-1
Record name N-Methyl-N-nitroso-1-heptanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16338-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrosomethyl-n-heptylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016338991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Heptyl-N-methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-NITROSOMETHYLHEPTYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUI89639YO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Formation and Environmental Dynamics of N Nitrosomethyl N Heptylamine

Precursor Compounds and Nitrosation Mechanisms in Chemical Synthesis and Environment

The formation of N-nitrosamines, including N-Nitrosomethyl-N-heptylamine, is primarily the result of a chemical reaction known as nitrosation. sci-hub.se This process involves the interaction of a nitrosating agent with a suitable amine precursor. sci-hub.se

Reaction of Nitrite (B80452) with Amine Precursors

The most common pathway for the formation of N-nitrosamines is the reaction of a secondary amine with a nitrite source, particularly under acidic conditions. wikipedia.orgwaters.com The secondary amine precursor for this compound is N-methylheptylamine.

The reaction is typically initiated by the protonation of nitrite (NO₂⁻) to form nitrous acid (HNO₂). researchgate.net Nitrous acid can then be converted into a more potent nitrosating agent, such as the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃). sci-hub.sewikipedia.orgucalgary.ca The nucleophilic nitrogen atom of the secondary amine, N-methylheptylamine, then attacks the electrophilic nitrosating agent, leading to the formation of the stable N-nitrosamine, this compound. wikipedia.org

The general mechanism can be summarized as: R₂NH (secondary amine) + HNO₂ → R₂N-NO (nitrosamine) + H₂O wikipedia.org

Factors Influencing Nitrosation Kinetics and Yield

Several factors can influence the rate and efficiency of the nitrosation reaction. The basicity of the amine plays a crucial role; more basic amines tend to react more readily. Environmental conditions such as pH and temperature are also significant. nih.gov Nitrosation of secondary amines is generally favored in acidic environments where the formation of the active nitrosating species is enhanced. waters.com The presence of certain catalysts, such as thiocyanate (B1210189) and halide ions, can also accelerate the reaction. osha.gov Conversely, inhibitors like ascorbic acid (vitamin C) and tocopherol (vitamin E) can block nitrosation by reducing the nitrosating agents.

Transnitrosation Processes

Transnitrosation is a chemical reaction where a nitroso group is transferred from one molecule (a nitrosamine) to another (an amine). osha.govchemrxiv.org This process can be an alternative pathway for the formation of new N-nitrosamines. researchgate.net For instance, an existing N-nitrosamine can react with N-methylheptylamine, resulting in the formation of this compound. This can be particularly relevant in complex mixtures where various nitrosamines and amines coexist. osha.gov

Environmental Occurrence and Potential Formation Pathways

This compound is not intentionally produced for commercial purposes but forms as an unintended byproduct in various settings. ca.govca.gov

Detection in Consumer Products and Environmental Matrices

This compound, along with other N-nitrosamines, has been detected in a range of consumer products. These include personal care items like shampoos and conditioners, as well as household cleaning products such as dishwashing liquids. ca.govca.gov The presence of this compound in such products is typically due to the reaction between amine-containing ingredients (e.g., surfactants or solvents) and nitrosating agents that may be present as preservatives or contaminants. ca.govca.gov It has also been noted that the concentration of N-nitrosamines in cosmetics can increase over time, suggesting ongoing formation during storage. waters.com

In addition to consumer products, N-nitrosamines can be found in various environmental matrices. Their precursors, amines and nitrogen oxides, are widespread from both natural and man-made sources. epa.gov This ubiquity can lead to the formation of nitrosamines in the air, water, and soil. epa.gov For instance, the interaction between nitrogen oxides from fuel combustion and amines in the atmosphere can lead to nitrosamine (B1359907) formation. cabidigitallibrary.org

Product CategoryExamplesPotential Precursors
Personal Care Products Shampoos, ConditionersFatty amine oxides, Tertiary amines
Household Cleaners Dishwashing liquids, Surface cleanersAmine-based surfactants
Cosmetics LipsticksVarious amine-containing ingredients

Endogenous Formation Mechanisms

Endogenous formation, meaning formation within a living organism, is another significant pathway for exposure to N-nitrosamines. ontosight.ai This can occur when precursor amines, ingested from food or other sources, react with nitrite in the acidic environment of the stomach. osha.govcabidigitallibrary.org Dietary sources of amines are plentiful, and nitrites can be ingested directly from preserved foods or formed from the reduction of dietary nitrates by oral and gut bacteria. cabidigitallibrary.org This in vivo nitrosation is a well-recognized source of exposure to carcinogenic N-nitroso compounds. dfg.denih.gov

Metabolic Activation Pathways of N Nitrosomethyl N Heptylamine

Cytochrome P450 (CYP)-Dependent Biotransformation of N-Nitrosomethyl-N-heptylamine.ca.govnih.govcabidigitallibrary.orgnih.govosha.gov

The primary route for the metabolic activation of N-nitrosamines is through biotransformation reactions catalyzed by the cytochrome P450 (CYP) superfamily of mixed-function oxidase enzymes. nih.govmdpi.comescholarship.org These enzymes are responsible for the initial oxidative metabolism of NMA-C7, a critical step for its conversion into biologically active forms. ca.govresearchgate.net This activation process involves the hydroxylation of the carbon atoms adjacent to the nitroso group. osha.gov

The key activating step in the metabolism of NMA-C7 is the enzymatic hydroxylation of the carbon atom immediately adjacent (in the alpha-position) to the N-nitroso group. ca.govosha.gov This reaction can occur on either the methyl or the heptyl side of the molecule. The product of this initial oxidation is a highly unstable α-hydroxynitrosamine intermediate. osha.gov This intermediate rapidly undergoes spontaneous decomposition due to its chemical instability. osha.gov

While α-hydroxylation is the primary activation pathway, metabolic processes can also involve the hydroxylation of carbons further down the alkyl chain (non-alpha carbons), such as the terminal (ω) and penultimate (ω-1) positions of the heptyl group. This process, known as ω- and (ω-1)-hydroxylation, results in the formation of more stable, hydroxylated metabolites. These metabolites can be further oxidized to form carboxylic acids, such as N-nitrosomethyl-3-carboxypropylamine (NMBA), which has been identified as a common metabolite for N-nitrosomethyl-n-alkylamines with alkyl chains of four carbons or longer. nih.govescholarship.org

The specific cytochrome P450 isozymes involved in the metabolism of N-nitrosomethyl-n-alkylamines (NMAs) are often dependent on the length of the alkyl chain. nih.govnih.gov For nitrosamines with short alkyl chains, such as N-nitrosodimethylamine (NDMA), CYP2E1 is the primary enzyme responsible for metabolic activation. nih.govnih.gov However, as the length of the alkyl chain increases, the specificity for CYP2E1 is lost, and other P450 isozymes become more involved. nih.gov Studies have shown that for longer-chain nitrosamines, isozymes such as CYP2A6 and members of the CYP2B family play a significant role. nih.govnih.govnih.gov For instance, research on N-nitrosodibutylamine (NDBA) metabolism indicated a major contribution from the CYP2B family. nih.gov This suggests that the metabolism of this compound likely involves a broader range of CYP isozymes beyond just CYP2E1. nih.gov

Table 1: Cytochrome P450 Isozyme Involvement in N-Alkylnitrosamine Metabolism

N-Alkylnitrosamine Primary CYP Isozyme(s)
N-nitrosodimethylamine (NDMA) CYP2E1 nih.govnih.gov
N-nitrosodiethylamine (NDEA) CYP2A6, CYP2E1 nih.govnih.gov
N-nitrosodibutylamine (NDBA) CYP1A1, CYP2B1 nih.govnih.gov
Long-Chain NMAs (>C4) CYP2A6, CYP2B, CYP2C, CYP3A4 nih.govnih.gov

Formation of Reactive Electrophilic Intermediates.nih.govosha.gov

The decomposition of the unstable α-hydroxynitrosamine intermediate is a critical event that leads to the formation of highly reactive electrophilic species. ca.gov These electrophiles are the ultimate molecules responsible for alkylating cellular macromolecules.

Following α-hydroxylation, the unstable intermediate breaks down, yielding an aldehyde and an alkyl-diazonium ion. ca.gov Specifically, α-hydroxylation of the methyl group of NMA-C7 leads to the formation of the methyldiazonium ion, while α-hydroxylation of the heptyl group results in the heptyldiazonium ion. These diazonium ions are potent electrophilic alkylating agents. ca.gov

The metabolic breakdown initiated by α-hydroxylation also results in the formation of carbonyl compounds. ca.gov When the methyl group of NMA-C7 is hydroxylated, the molecule cleaves to release formaldehyde (B43269). ca.govnih.gov Conversely, hydroxylation at the alpha-carbon of the heptyl chain would lead to the formation of heptanal (B48729).

Table 2: Carbonyl Compounds Generated from NMA-C7 α-Hydroxylation

Hydroxylated Group Resulting Carbonyl Compound
Methyl Group Formaldehyde ca.gov
Heptyl Group Heptanal

Genotoxicity and Molecular Interactions of N Nitrosomethyl N Heptylamine

DNA Adduct Formation by N-Nitrosomethyl-N-heptylamine-Derived Intermediates

The formation of DNA adducts—covalent bonds between a chemical and DNA—is a hallmark of genotoxic agents. For this compound, this process is not direct but requires metabolic transformation into highly reactive electrophilic species that can attack nucleophilic sites on DNA bases. ca.govnih.gov

Mechanisms of DNA Alkylation

This compound requires metabolic activation to exert its genotoxic effects. ca.govnih.gov This bioactivation is primarily catalyzed by cytochrome P450 (CYP) enzymes. ca.govnih.gov The key metabolic step is the enzymatic hydroxylation at the α-carbon of the methyl group. nih.govnih.gov

This α-hydroxylation reaction generates an unstable intermediate, α-hydroxymethyl-N-heptylnitrosamine. This molecule rapidly and non-enzymatically decomposes, yielding two products: formaldehyde (B43269) and a highly reactive methyldiazonium ion (CH₃N₂⁺). nih.govnih.gov The methyldiazonium ion is a potent electrophile and is considered the ultimate methylating agent responsible for the alkylation of DNA. nih.gov It readily attacks electron-rich, nucleophilic sites on the DNA molecule, transferring a methyl group to form stable covalent adducts. nih.gov This metabolic pathway is a common feature for N-nitrosomethyl-n-alkylamines. ca.govnih.gov

Characterization of Specific Methyl-DNA Adducts

The methyldiazonium ion generated from the metabolism of this compound can methylate various positions on the purine (B94841) and pyrimidine (B1678525) bases of DNA. While comprehensive adduct profiles specific to this compound are not extensively detailed, the pattern of methylation is well-established for the NMA class, particularly through studies on N-nitrosodimethylamine (NDMA). mdpi.com

The primary and most abundant DNA adduct formed is typically N7-methylguanine (N7-MeG) . mdpi.comnih.gov Another critical, albeit less abundant, adduct is O⁶-methylguanine (O⁶-MeG) . mdpi.comnih.gov This particular adduct is highly pro-mutagenic because it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations if not repaired. mdpi.com The formation and persistence of O⁶-MeG in tissues are strongly correlated with the carcinogenic potential of methylating nitrosamines. mdpi.com

Other methyl-DNA adducts that are formed include, but are not limited to, N3-methyladenine (N3-MeA), O²-methylcytosine, and O⁴-methylthymine. mdpi.com Studies on related NMAs have confirmed the formation of N7-methylguanine and O⁶-methylguanine in the DNA of various rat tissues following exposure. ca.gov

Table 1: Key Methyl-DNA Adducts Formed by Metabolically Activated N-Nitrosomethyl-n-alkylamines

Adduct NameAbbreviationSignificance
N7-methylguanineN7-MeGMost abundant methyl adduct formed. mdpi.comnih.gov
O⁶-methylguanineO⁶-MeGHighly pro-mutagenic; leads to G:C → A:T transitions. mdpi.comnih.gov
N3-methyladenineN3-MeAA minor adduct that can block DNA replication. mdpi.com

Formaldehyde-Mediated DNA Cross-Links and Adducts

A secondary pathway of DNA damage resulting from the metabolic activation of this compound involves the other decomposition product: formaldehyde. ca.govnih.govnih.gov Formaldehyde is a known carcinogen that is reactive towards DNA and proteins. acs.orgumn.edu

Formaldehyde can react with the exocyclic amino groups of DNA bases to form unstable hydroxymethyl adducts, such as N⁶-hydroxymethyl-deoxyadenosine (N⁶-hydroxymethyl-dAdo), N⁴-hydroxymethyl-deoxycytidine (N⁴-hydroxymethyl-dCyd), and N²-hydroxymethyl-deoxyguanosine (N²-hydroxymethyl-dGuo). acs.orgumn.edu

Furthermore, these initial adducts can react with a second amino group on a nearby DNA base or protein, resulting in the formation of more stable methylene (B1212753) cross-links. This can lead to DNA-DNA cross-links (e.g., di-(N⁶-deoxyadenosyl)methane) or DNA-protein cross-links. acs.orgumn.edu Therefore, the metabolism of this compound has the potential to induce a complex spectrum of DNA lesions, resulting from both the direct methylation by the methyldiazonium ion and the cross-linking reactions mediated by the formaldehyde byproduct. acs.orgumn.edu

Mutagenic Potential of this compound

The formation of DNA adducts by this compound's reactive metabolites can lead to errors during DNA replication and transcription, resulting in mutations. The mutagenic potential of this compound has been demonstrated in various experimental systems. ca.gov

Mutagenicity in Bacterial Test Systems (e.g., Salmonella typhimurium)

This compound has been shown to be mutagenic in bacterial reverse mutation assays, commonly known as the Ames test. ca.gov These tests utilize specific strains of Salmonella typhimurium that are engineered to be unable to synthesize the amino acid histidine (his⁻), and mutagenicity is measured by the chemical's ability to cause mutations that restore the ability to grow in a histidine-free medium (his⁺ revertants).

Studies on a range of N-nitrosamines, including this compound, have reported positive mutagenic results. ca.gov The mutagenic activity of NMAs in these systems is dependent on metabolic activation. nih.govnih.gov The tests are conducted in the presence of a liver homogenate fraction (S9 mix), typically from rats induced with enzyme-stimulating agents, to provide the necessary cytochrome P450 enzymes for bioactivation. nih.govnih.gov Strains such as S. typhimurium TA100 and TA1535, which detect base-pair substitution mutations, are particularly sensitive to the mutagenic effects of short-chain alkyl-N-nitrosamines, consistent with the G:C to A:T transitions caused by the O⁶-MeG adduct. ca.govnih.gov

Table 2: Mutagenicity of N-Nitrosomethyl-n-alkylamines in Salmonella typhimurium

CompoundS. typhimurium Strain(s)Metabolic Activation (S9)Result
This compoundTA100, TA1535RequiredPositive ca.gov
Other NMAs (C3, C4, C6, C8-C12)TA100, TA1535RequiredPositive ca.gov

Mutagenicity in Mammalian Cell Systems in vitro

The mutagenic activity of N-nitrosamines has also been confirmed in cultured mammalian cells. ca.gov These assays often measure forward mutations at specific genetic loci, such as the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene or the induction of resistance to agents like 8-azaguanine (B1665908) or ouabain. nih.govnih.gov

Similar to the bacterial assays, N-nitrosamines require the presence of an external metabolic activation system (like liver S9 or co-culture with metabolically competent cells like hepatocytes) to induce mutations in most mammalian cell lines, such as V79 Chinese hamster lung cells. ca.govnih.gov For instance, N-nitrosomethyl-n-propylamine (NMA-C3) was found to be mutagenic in V79 cells when co-cultured with hamster hepatocytes. ca.gov Studies on a variety of carcinogenic nitrosamines have demonstrated dose-related increases in cytotoxicity and mutagenicity in V79 cells only in the presence of a metabolic activation system. nih.gov These findings indicate that metabolites of NMAs are capable of inducing gene mutations in mammalian cells, a key aspect of their carcinogenic mechanism. ca.govnih.gov

Induction of Broader DNA Damage Profiles by NMAs

N-Nitrosomethyl-n-alkylamines (NMAs) are a class of compounds recognized for their genotoxic potential, which is the ability to damage genetic information within a cell. This damage can lead to mutations and potentially contribute to the development of cancer. The genotoxicity of NMAs, including this compound, is believed to stem from their metabolic activation into reactive electrophilic intermediates. These intermediates can interact with cellular macromolecules, most critically with DNA, leading to a variety of genetic lesions. This interaction with DNA is a key initiating event in the process of chemical carcinogenesis.

The damage inflicted by NMAs on DNA is not limited to simple point mutations but encompasses a broader spectrum of genetic alterations. These include the formation of DNA adducts, the induction of strand breaks, and the triggering of cellular DNA repair mechanisms, such as unscheduled DNA synthesis (UDS). The extent and type of DNA damage can be influenced by the specific chemical structure of the NMA, the metabolic capabilities of the target cells, and the efficiency of the cellular DNA repair systems. Evidence from numerous studies indicates that NMAs as a group are capable of inducing these varied and significant forms of DNA damage across different biological systems. ca.gov

DNA Strand Breaks Induction

One of the significant genotoxic effects of N-nitrosamines, including those in the NMA family, is the induction of DNA strand breaks. nih.govcabidigitallibrary.org This type of damage can occur as either single-strand breaks (SSBs) or double-strand breaks (DSBs) in the DNA helix. DNA strand breaks are considered a severe form of genetic damage, as they can disrupt DNA replication and transcription and, if not properly repaired, can lead to chromosomal aberrations, genomic instability, and cell death.

The formation of DNA strand breaks by NMAs is a consequence of the chemical instability of the DNA adducts they form or as a result of the enzymatic DNA repair process. After an NMA is metabolically activated, it can alkylate DNA bases, forming various DNA adducts. Some of these adducts can spontaneously depurinate, creating an apurinic/apyrimidinic (AP) site. These AP sites are then recognized by cellular repair enzymes, such as AP endonucleases, which cleave the phosphodiester backbone to initiate base excision repair, a process that transiently generates a single-strand break.

Studies on various N-nitrosamines have consistently demonstrated their ability to induce DNA strand breaks in both in vitro and in vivo systems. ca.govnih.gov For instance, N-nitrosodimethylamine (NDMA), the simplest member of the NMA family, has been shown to cause DNA strand breaks in rodent tissues. nih.gov This capacity to break DNA strands is a shared characteristic among many carcinogenic nitrosamines and is a key indicator of their genotoxic potential.

Table 1: Genotoxic Effects of N-Nitrosomethyl-n-alkylamines (NMAs)

Genotoxic EndpointObservationReference
DNA Strand BreaksPositive in rodent tissues (in vivo) and human cells (in vitro) for representative NMAs like NDMA. ca.govnih.gov
MutagenicityPositive in bacterial and mammalian cell assays for multiple NMAs. ca.gov
ClastogenicityPositive for chromosomal aberrations and micronuclei formation in rodents for representative NMAs. ca.gov

Unscheduled DNA Synthesis

Unscheduled DNA synthesis (UDS) is a form of DNA synthesis that occurs outside of the normal S-phase of the cell cycle. It is indicative of DNA excision repair, a mechanism that cells use to remove damaged segments of DNA and replace them with new, correct nucleotides. The induction of UDS is a widely accepted marker for the genotoxicity of a chemical, as it demonstrates that the compound has caused DNA damage that is being actively repaired by the cell.

N-nitrosamines, as a group, have been shown to induce UDS in various cell types, including human and rodent cells in vitro. nih.gov Specifically, studies on representative NMAs like N-nitrosodimethylamine (NDMA) have reported positive results in UDS assays conducted in primary cultures of rat hepatocytes and human fibroblasts. ca.gov The induction of UDS by these compounds provides strong evidence that they cause DNA damage that is recognized and repaired by the cellular machinery.

The process of UDS is initiated when the cell's DNA repair systems detect damage, such as the adducts formed by metabolically activated NMAs. The damaged section of the DNA strand is then excised by nucleases, creating a gap. DNA polymerase then fills this gap by synthesizing a new stretch of DNA, using the undamaged complementary strand as a template. Finally, the newly synthesized segment is joined to the existing strand by DNA ligase. The incorporation of labeled nucleotides during this repair process can be measured, providing a quantitative assessment of the extent of DNA damage and repair. The ability of NMAs to induce UDS underscores their capacity to interact with and damage cellular DNA, a critical aspect of their carcinogenic mechanism.

Table 2: Evidence of Unscheduled DNA Synthesis (UDS) Induction by NMAs

Test SystemCompound ClassResultReference
Human Fibroblasts (in vitro)N-Nitrosodimethylamine (NMA-C1)Positive ca.gov
Rodent Hepatocytes (in vitro)N-Nitrosodimethylamine (NMA-C1)Positive ca.gov
Human and Rodent Cells (in vitro)General Nitrosamines (including NMAs)Positive nih.gov

Degradation and Environmental Transformation of N Nitrosomethyl N Heptylamine

Advanced Oxidation Processes (AOPs) for N-Nitrosomethyl-N-heptylamine Degradation in Aqueous Media

Gamma-Irradiation Effects on Compound Removal

No specific data is available on the effects of gamma-irradiation on the removal of this compound.

Ozonation and UV-Irradiation as Degradation Methods

No specific data is available on the use of ozonation and UV-irradiation for the degradation of this compound.

Application of UV/Hydrogen Peroxide Systems

No specific data is available on the application of UV/hydrogen peroxide systems for the degradation of this compound.

Environmental Fate and Persistence of this compound

No specific data is available on the environmental fate and persistence of this compound.

Analytical Methodologies for N Nitrosomethyl N Heptylamine Research

Sample Preparation and Method Development for Trace Level Analysis

The quality of data in trace analysis is highly dependent on the sample preparation process. The primary goals are to extract the analyte from the sample matrix, concentrate it to a level suitable for detection, and remove interfering substances. sepscience.com

Effective extraction is critical for the accurate analysis of N-Nitrosomethyl-N-heptylamine. The choice of technique depends on the sample matrix.

Solid-Phase Extraction (SPE): This is one of the most common and effective techniques for extracting nitrosamines from liquid samples like drinking water or wastewater. lcms.cz The process involves passing the sample through a cartridge containing a solid sorbent that retains the nitrosamines. Interfering compounds are washed away, and the retained analytes are then eluted with a small volume of an organic solvent. The selection of the sorbent material is crucial for achieving high recovery. For a range of nitrosamines, polymeric sorbents are often employed. lcms.cz Typical recoveries for nitrosamines using SPE range from 68% to 83%. researchgate.net

Liquid-Liquid Extraction (LLE): LLE can also be used, particularly for samples with high levels of particulates. It involves extracting the nitrosamine (B1359907) from the aqueous sample into an immiscible organic solvent, such as dichloromethane. pmda.go.jp

Optimization of these protocols involves adjusting parameters like sample pH, solvent choice, elution volume, and flow rate to maximize the recovery of the target analyte while minimizing the co-extraction of matrix components.

The analysis of N-nitrosamines at trace levels is fraught with challenges that can affect the sensitivity and reproducibility of the results.

Matrix Effects: Complex sample matrices can interfere with the analysis, particularly in LC-MS, by causing ion suppression or enhancement. pmda.go.jptheanalyticalscientist.com This phenomenon alters the ionization efficiency of the target analyte, leading to inaccurate quantification. Careful optimization of sample cleanup and chromatographic separation is necessary to mitigate these effects. The use of isotopically labeled internal standards that co-elute with the analyte is a common strategy to compensate for matrix effects. pmda.go.jp

Sensitivity Requirements: Regulatory limits for N-nitrosamines are often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. theanalyticalscientist.com Achieving the required limits of detection (LOD) and quantification (LOQ) demands highly sensitive instrumentation and methods with efficient pre-concentration steps. Pushing instruments to their detection limits can sometimes compromise reproducibility. theanalyticalscientist.com

Contamination and Artifact Formation: A significant challenge is the potential for inadvertent contamination or the artificial formation of nitrosamines during the analytical process itself. theanalyticalscientist.comsemanticscholar.org Trace levels of nitrosamines can be present in solvents, glassware, or the laboratory environment. Furthermore, the presence of precursor amines and nitrosating agents in the sample matrix can lead to the formation of nitrosamines under certain conditions (e.g., high temperatures in a GC injection port). pmda.go.jp Method development must include rigorous quality control measures, such as the analysis of method blanks and the use of inhibitors like ascorbic acid, to prevent and monitor for such artifacts. theanalyticalscientist.com

Bioanalytical Methods for Metabolite and DNA Adduct Profiling

The study of this compound in biological systems necessitates sophisticated bioanalytical methods capable of identifying its metabolic fate and its interaction with cellular macromolecules. Understanding the biotransformation of this compound and its capacity to form covalent adducts with DNA is crucial for assessing its biological activity. Bioanalytical approaches are central to elucidating the mechanisms of action and identifying potential biomarkers of exposure and effect. These methods primarily involve the use of advanced analytical techniques to detect and quantify metabolites in various biological matrices and to characterize the DNA adducts formed upon metabolic activation.

Mass Spectrometry-Based Metabolomics

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a cornerstone technology for the study of N-nitrosamine metabolism. fda.govalmacgroup.com Metabolomics research in this area focuses on identifying and quantifying the products of biotransformation, which provides insights into the pathways of metabolic activation and detoxification.

High-resolution mass spectrometry (HRMS) offers the high selectivity and mass accuracy required to differentiate metabolites from a complex biological matrix and to help elucidate their chemical structures. fda.govnih.gov Techniques such as LC-HRMS can detect various nitrosamine impurities and their metabolic products at very low concentrations, with limits of quantitation as low as 0.005 ppm. fda.gov For this compound, metabolic pathways are predicted to involve enzymatic hydroxylation, primarily at the α-carbon positions of both the methyl and heptyl chains, a common activation mechanism for carcinogenic N-nitrosamines. researchgate.netresearchgate.net This process yields unstable α-hydroxynitrosamines that can subsequently break down to form reactive electrophilic species.

The analytical workflow for metabolomics typically involves sample preparation from biological matrices (e.g., plasma, urine, or cell culture media), followed by chromatographic separation and MS detection. ijpsjournal.com Tandem mass spectrometry (MS/MS) is employed to fragment parent metabolite ions, generating characteristic product ions that confirm the identity of the metabolite. researchgate.netsepscience.com

Table 1: Potential Metabolites of this compound for MS-Based Detection

Putative Metabolite Chemical Formula Monoisotopic Mass (Da) Metabolic Pathway
N-Nitroso(hydroxymethyl)-N-heptylamine C8H18N2O2 174.1368 α-Hydroxylation (Methyl)
N-Nitrosomethyl-N-(1-hydroxyheptyl)amine C8H18N2O2 174.1368 α-Hydroxylation (Heptyl)
N-Nitrosomethyl-N-(carboxyhexyl)amine C8H16N2O3 204.1161 Oxidation of ω-hydroxylated metabolite

This table presents hypothetical metabolites based on established N-nitrosamine metabolic pathways. The precise identification and quantification would require targeted analysis using synthesized standards.

DNA Adductomics for Biomarker Identification

DNA adductomics is the comprehensive analysis of covalent modifications to DNA resulting from exposure to genotoxic compounds. nih.gov For N-nitrosamines like this compound, metabolic activation is a prerequisite for DNA binding. researchgate.netnih.gov The electrophilic diazonium ions generated from the breakdown of α-hydroxynitrosamines can react with nucleophilic sites on DNA bases, forming DNA adducts. researchgate.netnih.gov These adducts, if not repaired, can lead to mutations during DNA replication and play a central role in the initiation of carcinogenesis. researchgate.net

The identification and quantification of specific DNA adducts serve as critical biomarkers for assessing genotoxic exposure and potential cancer risk. nih.gov The metabolic activation of this compound is expected to produce both a methyldiazonium ion and a heptyldiazonium ion, leading to the formation of various methyl and heptyl DNA adducts.

Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for DNA adductomics due to their high sensitivity and specificity. nih.gov The process involves isolating DNA from tissues or cells, enzymatic hydrolysis of the DNA into individual nucleosides, and subsequent analysis by LC-MS/MS to detect the modified nucleosides. nih.gov Enrichment techniques, such as solid-phase extraction, are often necessary to concentrate the adducts, which are typically present in vast excess of unmodified nucleosides. nih.gov

Table 2: Expected DNA Adducts from this compound and Analytical Methods

Potential DNA Adduct Modified Base Generating Species Primary Analytical Method
7-Methylguanine (N7-MeG) Guanine (B1146940) Methyldiazonium ion LC-MS/MS
O⁶-Methylguanine (O⁶-MeG) Guanine Methyldiazonium ion LC-MS/MS
3-Methyladenine (N3-MeA) Adenine Methyldiazonium ion LC-MS/MS
7-Heptylguanine (N7-HepG) Guanine Heptyldiazonium ion LC-MS/MS

The detection of these adducts provides direct evidence of target tissue exposure to reactive metabolites of this compound and is a key component in mechanistic research and risk assessment.

Theoretical and Computational Chemistry Approaches in N Nitrosomethyl N Heptylamine Research

Quantum Chemical Calculations of N-Nitrosomethyl-N-heptylamine Reactivity

Quantum chemical calculations serve as a fundamental tool for understanding the reactivity of N-nitrosamines, including this compound. scispace.comfrontiersin.org These first-principles computational methods allow for a detailed examination of reaction pathways, transition states, and the intrinsic electronic properties that govern the molecule's biological activity. scispace.comnih.gov By modeling the molecule at the atomic level, researchers can gain insights into the mechanisms that lead to its carcinogenic effects without the need for direct experimental testing for every compound. frontiersin.org

The carcinogenicity of N-nitrosamines is contingent upon their metabolic activation, a process that can be meticulously mapped out using quantum chemical calculations. scispace.comresearchgate.net This activation pathway for aliphatic nitrosamines like this compound is initiated by an enzymatic reaction, typically mediated by Cytochrome P450 (CYP) enzymes. nih.govresearchgate.net

The key steps in the activation and deactivation pathways are as follows:

α-Hydroxylation : The process begins with the hydroxylation of a carbon atom adjacent (in the alpha position) to the nitroso group. nih.govnih.gov For this compound, this can occur on the methyl group's carbon or the first carbon of the heptyl chain. Quantum calculations suggest that this step is often rate-determining and is influenced by steric and electronic factors. scispace.comnih.gov As a general rule, α-hydroxylation tends to occur on the smaller, less sterically hindered α-carbon atom. nih.gov

Formation of Unstable Intermediates : The α-hydroxylated nitrosamine (B1359907) is an unstable intermediate that spontaneously rearranges. This leads to the elimination of an aldehyde (heptanal if hydroxylation occurs on the heptyl chain, or formaldehyde (B43269) if on the methyl chain).

Generation of Diazonium Ion : This rearrangement yields a highly reactive alkyldiazonium ion. nih.govnih.gov The stability and subsequent reactivity of this ion are critical determinants of the compound's carcinogenic potential. Quantum calculations show that the formation of this cation from its precursor is a highly exothermic step. frontiersin.orgnih.gov

DNA Alkylation (Activation/Toxification) : The electrophilic diazonium ion can then react with nucleophilic sites on DNA bases, such as the N7 position of guanine (B1146940). nih.gov This formation of DNA adducts is a primary mechanism of mutagenesis and carcinogenesis. scispace.comnih.gov Calculations of the free energy profiles of these reactions reveal that for carcinogenic compounds, the reaction to form DNA adducts is kinetically controlled and highly favorable. nih.gov

Hydrolysis (Deactivation/Detoxification) : The diazonium ion can also react with water, which is a competing deactivation pathway. scispace.comfrontiersin.org This hydrolysis reaction leads to the formation of an alcohol and releases harmless dinitrogen gas. nih.gov Quantum models show that for non-carcinogenic nitrosamines, the intermediate carbocations are more stable and thermodynamically favor reaction with water over DNA. nih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to model the Gibbs free energies and activation barriers for each step in these competing pathways. scispace.comusp.org By comparing the energy profiles for DNA alkylation versus hydrolysis, researchers can predict the likelihood of a given nitrosamine acting as a carcinogen. nih.gov

Pathway StepDescriptionRole in Carcinogenicity
α-Hydroxylation Enzymatic addition of a hydroxyl group to a carbon adjacent to the nitroso group.Initiation Step: Required for metabolic activation.
Intermediate Formation Spontaneous decomposition of the α-hydroxynitrosamine.Propagation: Leads to the formation of the ultimate carcinogen.
Diazonium Ion Generation Formation of a highly electrophilic R-N₂⁺ species.Key Intermediate: The primary agent of DNA damage.
DNA Alkylation Covalent bonding of the alkyl group from the diazonium ion to DNA.Toxification: Causes genetic mutations that can lead to cancer.
Hydrolysis Reaction of the diazonium ion with water.Detoxification: A competing pathway that neutralizes the reactive intermediate.

The structural and electronic properties of this compound and its metabolic intermediates are crucial for understanding its reactivity and are analyzed using quantum mechanics. researchgate.net These calculations provide insight into how the arrangement of atoms and the distribution of electrons influence the stability of the molecule and its propensity to undergo the activation steps described above. researchgate.net

Individual steric and electronic factors have a directing and rate-determining influence on the formation of the ultimate carcinogenic ions. scispace.comusp.org For this compound, the presence of both a small methyl group and a larger heptyl group creates asymmetry. The heptyl group, being larger, exerts a greater steric hindrance compared to the methyl group. Conversely, as an alkyl group, it has an electron-donating effect.

Computational models analyze properties such as:

Molecular Geometry : Determining the most stable three-dimensional arrangement of the atoms.

Charge Distribution : Calculating the partial charges on each atom to identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites. The nitrogen and oxygen atoms of the nitroso group and the alpha-carbons are of particular interest.

Frontier Molecular Orbitals : Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity. A smaller gap generally implies higher reactivity.

Stability of Intermediates : Quantum calculations are used to determine the relative stability of the intermediate species, such as the diazonium and carbenium ions. nih.gov For instance, studies have shown that non-carcinogenic molecules tend to form more stable carbocations, which are then more likely to be deactivated by water. nih.gov

These analyses help explain why different nitrosamines exhibit varying levels of carcinogenic potency. researchgate.net The specific electronic structure of this compound dictates the ease of α-hydroxylation at either the methyl or heptyl position and the subsequent stability and reactivity of the resulting diazonium ion.

Quantitative Structure-Activity Relationship (QSAR) and Related Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. nih.gov For N-nitrosamines, these models are essential for predicting carcinogenic potential without extensive animal testing. researchgate.netnih.gov

QSAR studies for N-nitrosamines aim to build mathematical models that can predict the carcinogenic potency, often quantified by the TD₅₀ value (the chronic dose rate that gives 50% of animals tumors). nih.gov These models are built upon the principle that the structure of a molecule, including that of this compound, contains the features that determine its chemical and biological properties. nih.gov

A mechanistic QSAR study considers both chemical reactivity and transport in biological systems. nih.gov Key molecular descriptors used in these models often include:

Topological Descriptors : Related to the connectivity and branching of the molecule.

Quantum Chemical Descriptors : Such as orbital energies (HOMO, LUMO), charge distributions, and reaction energies derived from quantum calculations. nih.gov

Physicochemical Properties : Like hydrophobicity (logP), which influences the transport of the molecule to its site of action. nih.gov

For this compound, the model would analyze the contributions of the methyl and heptyl groups. The length and size of the heptyl chain would significantly influence properties like hydrophobicity and steric hindrance at one of the alpha-carbons. The correlations found in QSAR studies support the metabolic C-alpha radical hydroxylation pathway as a key determinant of carcinogenic potency. nih.gov

Since α-carbon hydroxylation is the critical rate-limiting step in the metabolic activation of nitrosamines, predicting its likelihood is a key goal of computational toxicology. nih.govnih.gov Recent studies have developed novel methods to predict the probability of α-hydroxylation by using large datasets of metabolic information from non-nitrosamine compounds. nih.govchemrxiv.org

This approach identifies hundreds of structural fragments and calculates their specific influence on promoting or hindering CYP-mediated hydroxylation. nih.govchemrxiv.org For this compound, the model would assess the structural environment of the α-carbons on both the methyl and heptyl groups.

Factors influencing the predicted probability of α-hydroxylation (Pα-hydrox) include:

Steric Hindrance : Bulky groups near the α-carbon decrease the likelihood of hydroxylation.

Electronic Effects : Electron-withdrawing groups attached to or near the α-carbon generally decrease carcinogenic potency by making hydroxylation more difficult. nih.gov

While the prediction of α-hydroxylation potential alone is not sufficient to forecast carcinogenic potency, it provides critical information for risk assessment and for selecting appropriate analogues for read-across studies. nih.govacs.org

Categorical Structure-Activity Relationship (cat-SAR) models provide a qualitative or semi-quantitative assessment, placing chemicals into predefined categories of activity or potency. A prominent example used for N-nitrosamines is the Carcinogenic Potency Categorization Approach (CPCA). researchgate.net This approach uses a set of rules based on structural features to assign a nitrosamine to a specific potency category. researchgate.net

The CPCA evaluates structural features known to increase or decrease carcinogenic potency. researchgate.net Each feature is assigned a score, and the sum of these scores determines the final category.

Structural FeatureEffect on Carcinogenic PotencyExample
α-Hydrogen Required: Absence of α-hydrogens significantly reduces or eliminates potency.N-Nitroso-di-tert-butylamine (low potency)
α-Substitution (Steric Hindrance) Decreases potency: Increasing substitution at the α-carbon hinders metabolic activation.A tertiary α-carbon reduces potency compared to a primary one.
Electron-Withdrawing Groups Decreases potency: Groups that pull electron density away from the α-carbon make hydroxylation more difficult.A carboxyl group near the nitroso function.
Ring Strain/Activation Increases potency: Certain cyclic structures can enhance reactivity.N-nitrosopyrrolidine (higher potency)

For this compound, a cat-SAR analysis would identify the presence of α-hydrogens on both alkyl chains as a primary activating feature. It would then consider the deactivating effect of steric hindrance, which would be more pronounced for the heptyl chain than the methyl chain. Based on the balance of these features, the compound would be assigned to a toxicological category, which helps in prioritizing chemicals for further testing or for regulatory decisions. nih.gov

Mechanistic Insights from Computational Studies on Enzymatic Reactions and DNA Interactions

Computational chemistry has emerged as a powerful tool to elucidate the complex mechanisms underlying the carcinogenicity of N-nitrosamines, including this compound. These theoretical approaches provide detailed insights into the electronic and structural transformations that govern their metabolic activation and subsequent interaction with biological macromolecules like DNA. By employing quantum mechanical calculations, researchers can model reaction pathways, determine the energies of transition states and intermediates, and predict the likelihood of various chemical events that are difficult to observe experimentally.

The metabolic activation of this compound is predominantly initiated by cytochrome P450 (CYP) enzymes through a critical process known as α-hydroxylation. Computational studies on analogous N-nitrosomethyl-n-alkylamines have shown that this enzymatic oxidation can occur at the α-carbon of either the methyl or the heptyl group. This step is crucial as it transforms the relatively inert parent compound into a highly reactive intermediate.

Quantum mechanical calculations, such as Density Functional Theory (DFT), have been instrumental in mapping the energetic landscape of these reactions. These studies reveal that the initial α-hydroxylation is a highly exothermic process, indicating that it is thermodynamically favorable. Following this initial oxidation, the resulting α-hydroxynitrosamine is unstable and spontaneously decomposes. This decomposition leads to the formation of a highly electrophilic diazonium ion and an aldehyde (formaldehyde from methyl group hydroxylation or heptanal (B48729) from heptyl group hydroxylation).

The generated diazonium ion is a potent alkylating agent. Computational models have detailed its subsequent reactions, which include two primary competing pathways: reaction with water (hydrolysis) leading to detoxification, and reaction with nucleophilic sites on DNA bases, which is the key event in chemical carcinogenesis. The balance between these detoxification and toxification pathways is a critical determinant of the carcinogenic potential of a given nitrosamine.

Computational studies have provided quantitative estimates for the activation energies (ΔG‡) and reaction energies (ΔG) for the decomposition of analogous N-nitrosamines and the subsequent reactions of the diazonium ion. For instance, calculations on N-nitrosomethylbutylamine, a structural analog of this compound, offer valuable insights into the plausible energetic profile of these critical steps.

Table 1: Calculated Free Energies of Activation (ΔG‡) and Reaction (ΔG) for Key Steps in the Metabolic Activation of an N-Nitrosomethyl-n-alkylamine Analog (N-nitrosomethylbutylamine) mdpi.com

Reaction StepReactant(s)Product(s)ΔG‡ (kcal/mol)ΔG (kcal/mol)
HO• Addition to Amine NitrogenN-nitrosomethylbutylamine + HO•[N-nitrosomethylbutylamine-OH]• adduct8.3-
H-atom Abstraction from Butyl ChainN-nitrosomethylbutylamine + HO••CH(CH₂)₂CH₃-N(CH₃)NO + H₂O10.2-
H-atom Abstraction from Methyl GroupN-nitrosomethylbutylamine + HO•CH₃-N(NO)-CH₂•(CH₂)₂CH₃ + H₂O11.9-
Note: These values are for hydroxyl radical-induced degradation pathways, which serve as a model for the initial steps of metabolic activation.

Once formed, the electrophilic diazonium ion can attack the electron-rich centers in DNA bases, primarily the nitrogen and oxygen atoms of guanine and adenine. Quantum chemical calculations have been employed to model the S\textsubscript{N}2 reaction between the diazonium ion and the N7 position of guanine, which is a common site of alkylation. These models help in understanding the stereoelectronic factors that favor the formation of specific DNA adducts.

Table 2: Calculated Free Energies for the Reaction of Diazonium Ions with Guanine and Water for Analogous N-Nitrosamines frontiersin.orgnih.gov

Reacting Diazonium IonReaction with Guanine (N7) - ΔG (kcal/mol)Reaction with Water - ΔG (kcal/mol)
Methyldiazonium-95.5-66.4
Note: These values are for the methyldiazonium ion, which would be formed from the hydroxylation of the methyl group of this compound.

The formation of these DNA adducts, if not repaired by cellular mechanisms, can lead to miscoding during DNA replication, ultimately resulting in mutations and the initiation of cancer. Computational models can also explore the stability and conformational properties of these adducted DNA segments, providing insights into how they might disrupt the normal functioning of DNA polymerase and other DNA-binding proteins.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting N-Nitrosomethyl-N-heptylamine in pharmaceutical or environmental samples?

  • Methodology : Use gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) or liquid chromatography-high-resolution mass spectrometry (LC-HRMS) for trace-level detection. Validate methods per USEPA Method 521, which specifies protocols for nitrosamine analysis, including sensitivity thresholds (e.g., ppb/ppm) and recovery rates . Ensure calibration with certified reference materials (CRMs) such as N-Nitroso-N-methyl-phenethylamine (CAS 13256-11-6) for accuracy .

Q. How should researchers prepare and handle this compound to minimize degradation and exposure risks?

  • Guidelines :

  • Conduct sample preparation in a Class I, Type B biological safety hood to prevent inhalation exposure .
  • Store the compound at 0–6°C in amber vials to mitigate thermal and photolytic degradation .
  • Use inert solvents (e.g., dichloromethane) for dilution, avoiding aqueous solutions unless stabilized with antioxidants like ascorbic acid .

Q. What are the critical stability parameters for this compound in long-term studies?

  • Key Factors :

  • Temperature : Degradation accelerates above 6°C; monitor via accelerated stability testing (e.g., 40°C/75% RH for 6 months) .
  • Light Sensitivity : Use UV-opaque containers to prevent nitroso bond cleavage .
  • pH : Stability decreases in alkaline conditions (pH > 8); maintain neutral pH during storage .

Advanced Research Questions

Q. How can researchers design experiments to investigate the formation pathways of this compound in drug formulations?

  • Experimental Design :

  • Simulate reaction conditions (e.g., presence of nitrite ions, secondary amines) using Design of Experiments (DoE) to identify critical factors (temperature, pH, excipient interactions) .
  • Employ isotopic labeling (e.g., ¹⁵N-nitrite) to trace nitrosation pathways via LC-MS/MS .
  • Reference regulatory root-cause frameworks (e.g., EMA guidelines) to align with contamination risk assessments .

Q. What validation parameters are essential for quantifying this compound in complex matrices?

  • Validation Criteria :

  • Linearity : R² ≥ 0.995 across 1–200 ppb.
  • LOQ/LOD : ≤ 1 ppb, verified via signal-to-noise ratios ≥ 10:1 .
  • Specificity : Confirm absence of matrix interference using blank samples and CRM cross-checks .
  • Robustness : Test column variations (e.g., C18 vs. HILIC) and mobile phase pH shifts .

Q. How can conflicting data on this compound’s mutagenic potency be resolved?

  • Resolution Strategies :

  • Compare Ames test results across bacterial strains (e.g., TA100 vs. TA1535) to identify metabolic activation dependencies .
  • Reconcile discrepancies by analyzing impurity profiles (e.g., co-eluting nitrosamines) using orthogonal methods like GC×GC-MS .
  • Validate findings against published thresholds (e.g., ICH M7 limits for mutagenic impurities) .

Q. What methodologies are effective for mitigating this compound formation during synthesis?

  • Mitigation Approaches :

  • Introduce scavengers (e.g., α-tocopherol or ammonium sulfamate) to inhibit nitrosation .
  • Optimize reaction parameters (e.g., low-temperature nitrosation, inert atmospheres) to reduce byproduct yields .
  • Monitor intermediates via real-time FTIR or Raman spectroscopy to detect early-stage nitrosamine formation .

Regulatory and Compliance Considerations

Q. How do regulatory agencies like the EMA and NMPA define acceptable limits for this compound in pharmaceuticals?

  • Compliance Framework :

  • EMA : Requires limits ≤ 1.5 µg/day for potent nitrosamines, calculated via compound-specific Acceptable Intake (AI) based on TD₅₀ values .
  • NMPA : Mandates total nitrosamine thresholds (e.g., 0.03 ppm) and root-cause analyses for contamination events .
  • Document method validation data per ICH Q2(R1) and risk assessments per ICH Q9 .

Data Analysis and Reporting

Q. What statistical tools are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Tools :

  • Apply benchmark dose (BMD) modeling using EPA’s BMDS software to derive NOAEL/LOAEL .
  • Use multivariate regression to account for covariates (e.g., metabolic activation, species-specific differences) .
  • Report confidence intervals and p-values using platforms like GraphPad Prism or R Studio .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.